molecular formula C13H20BrN B1612455 (2-Bromobenzyl)diisopropylamine CAS No. 802306-26-9

(2-Bromobenzyl)diisopropylamine

Cat. No.: B1612455
CAS No.: 802306-26-9
M. Wt: 270.21 g/mol
InChI Key: AZAMKADQINXEGV-UHFFFAOYSA-N
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Description

(2-Bromobenzyl)diisopropylamine is an organic compound with the molecular formula C13H20BrN. It features a benzene ring substituted with a bromine atom at the second position and a diisopropylamine group attached to the benzyl carbon. This compound is known for its applications in organic synthesis and as a building block for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromobenzyl)diisopropylamine typically involves the bromination of benzyl compounds followed by amination. One common method includes the bromination of toluene derivatives using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux conditions. The resulting brominated product is then reacted with diisopropylamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and amination steps, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Bromobenzyl)diisopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or alkylating agents used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives.

Scientific Research Applications

(2-Bromobenzyl)diisopropylamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromobenzyl)diisopropylamine involves its interaction with specific molecular targets. The bromine atom and diisopropylamine group contribute to its reactivity, allowing it to participate in various chemical reactions. The exact molecular pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromobenzyl)diisopropylamine
  • (2-Bromophenyl)methyl]diisopropylamine
  • Benzylamine,o-bromo-N,N-diisopropyl

Uniqueness

(2-Bromobenzyl)diisopropylamine is unique due to its combination of a bromine-substituted benzene ring and a diisopropylamine group. This combination imparts distinct reactivity and stability, making it valuable in various chemical syntheses and research applications .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14/h5-8,10-11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAMKADQINXEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1Br)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585942
Record name N-[(2-Bromophenyl)methyl]-N-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802306-26-9
Record name N-[(2-Bromophenyl)methyl]-N-(propan-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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